Benzene, 1,1'-sulfonylbis[4-isocyanato-

Description

Chemical Structure and Properties

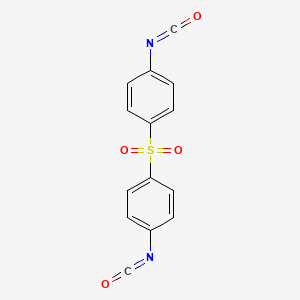

Benzene, 1,1'-sulfonylbis[4-isocyanato-] (CAS 13753-52-1) is an aromatic diisocyanate with the molecular formula C₁₂H₈N₂O₄S. Its structure comprises two benzene rings linked by a sulfonyl (–SO₂–) group, each bearing an isocyanate (–NCO) functional group at the para position. This configuration imparts distinct electronic and steric properties due to the electron-withdrawing nature of the sulfonyl bridge, influencing reactivity and thermal stability .

The sulfonyl variant may find niche roles in high-performance polymers, coatings, or adhesives requiring enhanced thermal or chemical resistance .

Properties

CAS No. |

13753-52-1 |

|---|---|

Molecular Formula |

C14H8N2O4S |

Molecular Weight |

300.29 g/mol |

IUPAC Name |

1-isocyanato-4-(4-isocyanatophenyl)sulfonylbenzene |

InChI |

InChI=1S/C14H8N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-8H |

InChI Key |

OHTGNRSDSAOTLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC=C(C=C2)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-sulfonylbis[4-isocyanato-] typically involves the reaction of benzene-1,1’-sulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-sulfonylbis[4-isocyanato-] undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate groups can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.

Common Reagents and Conditions:

Amines: React with isocyanate groups to form ureas.

Alcohols: React with isocyanate groups to form carbamates.

Catalysts: Often used to enhance the reaction rate and selectivity.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Chemistry: Benzene, 1,1’-sulfonylbis[4-isocyanato-] is used as a building block in the synthesis of various polymers and materials due to its reactive isocyanate groups .

Biology and Medicine: In biological research, this compound is used to modify proteins and other biomolecules through the formation of stable urea linkages .

Industry: The compound is employed in the production of polyurethane foams, coatings, and adhesives, where its reactivity with polyols and amines is utilized .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-sulfonylbis[4-isocyanato-] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | CAS | Bridge Group | Functional Groups | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| Benzene, 1,1'-sulfonylbis[4-isocyanato-] | 13753-52-1 | Sulfonyl (–SO₂–) | 2 × –NCO | 276 (calculated) | Electron-withdrawing bridge, rigid |

| Benzene, 1,1'-methylenebis[4-isocyanato-] (MDI) | 101-68-8 | Methylene (–CH₂–) | 2 × –NCO | 250.25 | Electron-donating bridge, flexible |

| Benzene,1,1'-(1,2-ethanediyl)bis[4-isocyanato-] | 1034-24-8 | Ethylene (–CH₂CH₂–) | 2 × –NCO | 264.28 (calculated) | Longer aliphatic bridge, increased flexibility |

| Benzene, 1,1'-sulfonylbis[4-chloro-] | 80-07-9 | Sulfonyl (–SO₂–) | 2 × –Cl | 287.16 | Non-reactive substituents (Cl), used in polymers |

| Bis(4-methoxyphenyl) sulfone | 101-68-8 | Sulfonyl (–SO₂–) | 2 × –OCH₃ | 278.32 | Electron-donating groups (methoxy) |

Key Observations :

Reactivity Trends :

Thermal and Thermodynamic Properties

Thermal Analysis :

- MDI’s lower thermal stability compared to sulfonyl derivatives is attributed to the less stable methylene bridge. Sulfonyl groups enhance thermal resistance, as seen in polysulfones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.